2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

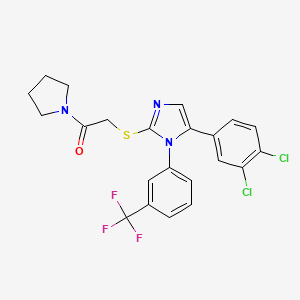

This compound features a central 1H-imidazole ring substituted at the 5-position with a 3,4-dichlorophenyl group and at the 1-position with a 3-(trifluoromethyl)phenyl moiety. A thioether linkage connects the imidazole core to a 1-(pyrrolidin-1-yl)ethanone group. The 3,4-dichlorophenyl and trifluoromethyl groups are electron-withdrawing, likely enhancing binding interactions with hydrophobic pockets in biological targets. The pyrrolidine moiety may contribute to solubility and conformational flexibility .

Properties

IUPAC Name |

2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2F3N3OS/c23-17-7-6-14(10-18(17)24)19-12-28-21(32-13-20(31)29-8-1-2-9-29)30(19)16-5-3-4-15(11-16)22(25,26)27/h3-7,10-12H,1-2,8-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZCVOSFDLXGHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources and recent findings.

Chemical Structure

The chemical structure of the compound features a complex arrangement of functional groups that contribute to its biological properties. The imidazole ring, dichlorophenyl group, and trifluoromethyl substituent are notable for their roles in enhancing the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies suggest that it may inhibit certain key pathways involved in cell proliferation and survival, making it a candidate for anticancer applications. The presence of the thioether linkage is particularly significant as it can facilitate interactions with thiol-containing enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar imidazole derivatives. For instance, compounds with structural similarities have shown promising results in inhibiting cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and others. The IC50 values for these compounds ranged from 0.24 µM to 4.18 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2 | 1.18 ± 0.14 | |

| Compound B | MCF7 | 0.24 | |

| Compound C | SW1116 | 4.18 ± 0.05 |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against fungal infections. Similar thioether-containing compounds have demonstrated efficacy against Candida species, indicating that this compound may also possess antifungal activity .

Anti-inflammatory Effects

Compounds with imidazole structures have been studied for their anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokines. This suggests that the target compound may also contribute to reducing inflammation in various models .

Case Studies

- In Vitro Studies : A recent study evaluated the cytotoxic effects of various imidazole derivatives on cancer cell lines using MTT assays. The results indicated that compounds similar to our target exhibited significant cytotoxicity, leading researchers to explore their mechanisms further.

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of this compound with various targets such as EGFR and ALP (alkaline phosphatase). These studies provide insights into how structural modifications can enhance biological activity .

Chemical Reactions Analysis

Imidazole Core Formation

The imidazole ring is synthesized via cyclocondensation of substituted aldehydes and amines. Key steps include:

-

Substituted aldehyde preparation : 3,4-Dichlorophenyl and 3-(trifluoromethyl)phenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

-

Cyclization : A thiourea intermediate undergoes oxidative desulfurization using hypervalent iodine reagents (e.g., iodobenzene/Oxone) to form the 2-thioimidazole scaffold .

Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Iodobenzene, Oxone, RT | 85–92% |

Imidazole Ring

-

Electrophilic substitution : Halogenation occurs at position 4 under Cl₂/FeCl₃ .

-

Nucleophilic attack : The sulfur atom at position 2 participates in SN2 reactions with alkyl halides .

Thioether Linkage

-

Oxidation : Forms sulfoxide/sulfone derivatives using H₂O₂ or mCPBA.

-

Cleavage : Achieved via radical mechanisms (e.g., AIBN, light) .

Pyrrolidine-Ethanone

-

Ketone reduction : NaBH₄ converts ethanone to ethanol (retains pyrrolidine ring) .

-

Pyrrolidine ring-opening : Occurs under strong acidic conditions (HCl, reflux) .

Stability and Degradation

Comparison with Similar Compounds

Imidazole vs. Triazole vs. Pyrazolo-Pyrimidine

- Triazole Derivatives (e.g., ): Triazoles exhibit higher metabolic stability due to their aromaticity but may have different electronic profiles compared to imidazoles .

- Pyrazolo-Pyrimidine (e.g., ): These systems are larger and more planar, possibly favoring kinase inhibition, unlike the imidazole-based structure here .

Table 1: Core Heterocycle Comparison

Substituent Effects

Halogenated Aromatic Groups

- 3,4-Dichlorophenyl (User’s Compound) : Increases lipophilicity (logP) and enhances van der Waals interactions. Chlorine’s steric bulk may restrict rotational freedom compared to fluorine .

- 3-(Trifluoromethyl)phenyl (User’s Compound) : The CF3 group is a strong electron-withdrawing substituent, stabilizing charge-transfer interactions and resisting metabolic oxidation .

Thioether Linkages

- Both the user’s compound and the triazole-thio-ethanone in feature thioether bonds. This group may enhance binding through sulfur’s polarizability but could pose metabolic instability risks due to oxidation susceptibility .

Functional Group Comparisons

- Pyrrolidin-1-yl Ethanone (User’s Compound): The pyrrolidine ring offers conformational flexibility and improved solubility compared to acyclic amines. Contrast with aza-bicyclo[3.3.1]nonane (), which provides rigid, three-dimensional scaffolding for target selectivity .

Table 2: Substituent and Functional Group Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.